molecular formula C9H12N2O B11916415 (R)-1-(Pyridin-4-yl)pyrrolidin-3-ol CAS No. 181959-78-4

(R)-1-(Pyridin-4-yl)pyrrolidin-3-ol

Cat. No.: B11916415
CAS No.: 181959-78-4
M. Wt: 164.20 g/mol
InChI Key: HHYWFIGUFNRYPN-SECBINFHSA-N
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Description

®-1-(Pyridin-4-yl)pyrrolidin-3-ol is a chiral compound that features a pyridine ring attached to a pyrrolidine ring with a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyridin-4-yl)pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and a suitable pyrrolidine derivative.

    Reaction Conditions: The reaction is often carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.

    Catalysts: Chiral catalysts or reagents may be used to achieve the ®-configuration.

Industrial Production Methods

In an industrial setting, the production of ®-1-(Pyridin-4-yl)pyrrolidin-3-ol may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyridin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the pyridine ring.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogens or other electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may introduce new functional groups to the pyridine ring.

Scientific Research Applications

®-1-(Pyridin-4-yl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as acting as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-1-(Pyridin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Pyridin-4-yl)pyrrolidin-3-ol: The enantiomer of the compound with different stereochemistry.

    1-(Pyridin-3-yl)pyrrolidin-3-ol: A similar compound with the pyridine ring attached at a different position.

    1-(Pyridin-2-yl)pyrrolidin-3-ol: Another isomer with the pyridine ring attached at the second position.

Uniqueness

®-1-(Pyridin-4-yl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the position of the pyridine ring. These features can influence its reactivity, binding affinity, and overall biological activity, making it distinct from its isomers and enantiomers.

Properties

CAS No.

181959-78-4

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(3R)-1-pyridin-4-ylpyrrolidin-3-ol

InChI

InChI=1S/C9H12N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h1-2,4-5,9,12H,3,6-7H2/t9-/m1/s1

InChI Key

HHYWFIGUFNRYPN-SECBINFHSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)C2=CC=NC=C2

Canonical SMILES

C1CN(CC1O)C2=CC=NC=C2

Origin of Product

United States

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